

Reactivity of the hydroxyl group in Methyl 2-(hydroxymethyl)acrylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-(hydroxymethyl)acrylate

Cat. No.: B095389

[Get Quote](#)

<An In-depth Technical Guide on the Reactivity of the Hydroxyl Group in **Methyl 2-(hydroxymethyl)acrylate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(hydroxymethyl)acrylate (MHMA), also known as methyl α -(hydroxymethyl)acrylate, is a bifunctional monomer possessing both a primary hydroxyl group (-OH) and a reactive acrylate moiety.^[1] This unique combination makes it a valuable building block in polymer chemistry and a versatile intermediate for organic synthesis.^[1] The acrylate group readily participates in polymerization reactions, while the hydroxyl group provides a reactive site for a wide range of chemical modifications, enabling the synthesis of functional polymers and complex molecules with tailored properties.^{[1][2]} This guide focuses specifically on the reactivity of the hydroxyl group, exploring its chemical behavior, key transformations, and its significance in the development of advanced materials for various applications, including the biomedical field.

Molecular Structure and Properties

The dual functionality of MHMA is central to its chemical behavior. The acrylate group, an electron-withdrawing system, influences the reactivity of the adjacent hydroxyl group. The primary hydroxyl group, in turn, allows for post-synthesis modification of polymers and serves as a key handle in creating crosslinked networks.^{[1][3]}

Table 1: Physical and Chemical Properties of **Methyl 2-(hydroxymethyl)acrylate**

Property	Value	Reference(s)
CAS Number	15484-46-5	
Molecular Formula	C ₅ H ₈ O ₃	[1]
Molecular Weight	116.12 g/mol	
Physical State	Colorless to light yellow liquid	
Boiling Point	71-72 °C (at 2 Torr)	[1]
Density	1.129 g/cm ³ (at 25 °C)	[1]
Refractive Index	n _{20/D} 1.456	[1]
Solubility	Soluble in common organic solvents	[1]

Reactivity of the Hydroxyl Group

The primary hydroxyl group in MHMA exhibits typical reactivity for a primary alcohol, participating in reactions such as esterification, etherification, oxidation, and halogenation. Its position, allylic to the acrylate double bond, can influence reaction pathways and rates. The hydroxyl group is a crucial site for introducing new functional groups, modifying polymer properties, and creating cross-linking points for network formation.[\[1\]](#)[\[4\]](#)

Key Chemical Transformations

The hydroxyl group of MHMA can be targeted for several key chemical transformations:

- Esterification/Transesterification: Reaction with carboxylic acids, acid chlorides, or anhydrides yields the corresponding esters. This is a fundamental reaction for modifying the side chains of poly(MHMA) or for synthesizing new monomers.[\[1\]](#)[\[5\]](#) Transesterification with other alcohols in the presence of a catalyst is also a viable method to produce different acrylate esters.[\[6\]](#)[\[7\]](#)

- Etherification: Formation of ethers can be achieved by reacting MHMA with alkyl halides under basic conditions (Williamson ether synthesis) or through catalyzed reactions like allylic etherification.[8][9][10]
- Halogenation: The hydroxyl group can be substituted with a halogen, such as bromine, using reagents like N-bromosuccinimide, to create a more reactive intermediate, methyl 2-(bromomethyl)acrylate.[1]
- Urethane Formation: The reaction with isocyanates produces urethane linkages, a common strategy for crosslinking polymers to form robust networks for coatings and adhesives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Methyl 2-(hydroxymethyl)acrylate | 15484-46-5 [smolecule.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. medcraveonline.com [medcraveonline.com]
- 5. jocpr.com [jocpr.com]
- 6. US4672105A - Method for preparing esters of acrylic acid and methacrylic acid by transesterification - Google Patents [patents.google.com]
- 7. CN101337889A - Method for preparing (methyl) acrylic ester - Google Patents [patents.google.com]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. Iron-Catalyzed Selective Etherification and Transesterification Reactions Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- To cite this document: BenchChem. [Reactivity of the hydroxyl group in Methyl 2-(hydroxymethyl)acrylate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b095389#reactivity-of-the-hydroxyl-group-in-methyl-2-hydroxymethyl-acrylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com